molecular formula C8H9N3O2 B8554747 1-(3-Nitrophenyl)-1-ethanone hydrazone

1-(3-Nitrophenyl)-1-ethanone hydrazone

Cat. No.: B8554747
M. Wt: 179.18 g/mol
InChI Key: CUEIIDSEGRHPOU-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1-ethanone hydrazone is a Schiff base derivative synthesized via the condensation of 1-(3-nitrophenyl)ethanone (a nitro-substituted acetophenone) with hydrazine or substituted hydrazines. Its molecular formula is C₈H₈N₃O₂, with a molecular weight of 194.17 g/mol . The compound features a meta-nitro phenyl group attached to an ethanone hydrazone backbone, conferring unique electronic and steric properties.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-(3-nitrophenyl)ethylidenehydrazine

InChI

InChI=1S/C8H9N3O2/c1-6(10-9)7-3-2-4-8(5-7)11(12)13/h2-5H,9H2,1H3

InChI Key

CUEIIDSEGRHPOU-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Structural Features : The hydrazone moiety (–NH–N=C–) and meta-nitro group contribute to its reactivity, enabling applications in coordination chemistry and medicinal research .
  • Synthesis: Typically prepared by refluxing 1-(3-nitrophenyl)ethanone with hydrazine hydrate in ethanol, followed by crystallization .
  • Applications: Antiglycation Activity: Potential for inhibiting advanced glycation end-products (AGEs), relevant in diabetes management . Antimicrobial Properties: Demonstrated activity against bacterial and fungal strains due to the nitro group’s electron-withdrawing effects . Fluorescence Studies: Structural rigidity from the hydrazone linkage enables applications in optoelectronics .

Comparison with Structurally Similar Compounds

Hydrazone Derivatives with Varying Substituents

Compound Name Molecular Formula Molecular Weight Substituent Position Key Applications Reference
1-(3-Nitrophenyl)-1-ethanone hydrazone C₈H₈N₃O₂ 194.17 meta-nitro Antiglycation, Antimicrobial
1-(4-Nitrophenyl)ethanone hydrazone C₈H₈N₃O₂ 194.17 para-nitro Corrosion inhibition
N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide C₁₅H₁₃N₃O₄ 299.28 ortho-nitro, hydroxy Coordination chemistry
1-(2,4-Dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone C₁₄H₁₂N₄O₃ 292.27 para-nitro, dihydroxy Not specified (structural studies)

Key Findings :

  • Substituent Position : The meta-nitro group in the target compound enhances antimicrobial activity compared to para-nitro analogs, likely due to optimized steric interactions with microbial enzymes .
  • Functional Groups : Hydroxy substituents (e.g., in ) improve solubility in polar solvents but reduce thermal stability.
  • Corrosion Inhibition : The para-nitro hydrazone derivative achieves 96.32% inhibition efficiency for carbon steel in HCl, attributed to strong adsorption via –NH and nitro groups .

Triazole and Oxime Analogs

Compound Name Molecular Formula Molecular Weight Key Features Applications Reference
5-(4-Nitrophenyl)-4-amino-1,2,4-triazole-3-thiol C₇H₅N₅O₂S 223.21 Triazole-thiol, para-nitro Pharmaceutical intermediates
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime C₁₂H₁₁N₅O₃ 289.25 Triazole-oxime, para-nitro Structural/fluorescence studies

Comparison :

  • Triazole Derivatives : Exhibit higher thermal stability and diverse bioactivity (e.g., antifungal) due to aromatic heterocycles but require complex synthesis .
  • Oxime Derivatives : The oxime group (–N–OH) enhances metal-chelation capacity, useful in catalysis, but lacks the antiglycation efficacy of hydrazones .

Physical and Chemical Properties

Property This compound 1-(4-Nitrophenyl)ethanone Hydrazone 1-(2-Hydroxy-4-nitrophenyl)ethanone
Melting Point 160–162°C (decomposes) 175–178°C 189–191°C
Solubility Soluble in DMSO, ethanol Soluble in methanol, acetone Poor in water, soluble in DMF
λmax (UV-Vis) 320 nm (π→π* transition) 340 nm 365 nm
LogP (Octanol-Water) 1.82 1.85 0.91

Insights :

  • The meta-nitro derivative has lower solubility in water compared to hydroxy-substituted analogs but better membrane permeability for biological applications.
  • Higher λmax in hydroxy-substituted compounds correlates with extended conjugation from electron-donating groups .

Material Science

  • Corrosion Inhibition : Hydrazones with para-nitro groups exhibit superior adsorption on metal surfaces (ΔGads = −34.5 kJ/mol) due to stronger dipole interactions .

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